REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([S:10]([C:13]([F:16])([F:15])[F:14])(=[O:12])=[O:11])[CH:7]=[CH:6][C:5]=1[NH2:17])([O-])=O>CCO.[Pd]>[F:15][C:13]([F:14])([F:16])[S:10]([C:8]1[CH:9]=[C:4]([NH2:1])[C:5]([NH2:17])=[CH:6][CH:7]=1)(=[O:11])=[O:12]
|
Name
|
|
Quantity
|
530 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
Filter the mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)C=1C=C(C(=CC1)N)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |